Introduction: Situating 8-Methoxy-6-nitroquinoline in Modern Drug Discovery
Introduction: Situating 8-Methoxy-6-nitroquinoline in Modern Drug Discovery
An In-Depth Technical Guide to the Physicochemical Properties of 8-Methoxy-6-nitroquinoline
8-Methoxy-6-nitroquinoline is a heterocyclic aromatic compound that holds significant strategic value in the landscape of pharmaceutical research and development. As a functionalized quinoline, it serves not as an end-product therapeutic, but as a critical starting material and key intermediate in the synthesis of a range of bioactive molecules.[1] Its importance is most notably linked to the production of antimalarial drugs, particularly as a precursor to 6-methoxy-8-aminoquinoline, a known metabolite of the potent antimalarial agent, primaquine.
The strategic placement of the methoxy (-OCH₃) and nitro (-NO₂) groups on the quinoline scaffold provides medicinal chemists with versatile handles for subsequent chemical modifications.[1] The electron-donating nature of the methoxy group and the electron-withdrawing properties of the nitro group create a unique electronic environment that influences not only the reactivity of the molecule but also the physicochemical properties that are paramount for drug development. Furthermore, the inherent photophysical characteristics of the quinoline core make this compound a valuable building block for the synthesis of novel fluorescent probes used in bioimaging and advanced analytical detection methods.[1]
This guide provides a comprehensive overview of the core physicochemical properties of 8-Methoxy-6-nitroquinoline. It is intended for researchers, medicinal chemists, and drug development professionals who require a deep, technical understanding of this molecule for its effective application in synthesis, process development, and analytical characterization. We will delve into its structural and spectral properties, solubility, and stability, supported by detailed experimental protocols and the scientific rationale underpinning these methodologies.
Section 1: Core Physicochemical and Structural Properties
A thorough understanding of the fundamental physicochemical properties of a synthetic intermediate is non-negotiable for successful process scale-up and drug design. These parameters dictate everything from solvent selection during synthesis and purification to the ultimate bioavailability of a derived active pharmaceutical ingredient (API).
Key Property Summary
The essential physicochemical data for 8-Methoxy-6-nitroquinoline are summarized in the table below for quick reference.
| Property | Value | Source(s) |
| Molecular Formula | C₁₀H₈N₂O₃ | |
| Molecular Weight | 204.18 g/mol | |
| CAS Number | 85-81-4 | |
| Appearance | White to light yellow crystalline powder | [2] |
| Melting Point | 158 - 162 °C | |
| LogP (Computed) | 1.9 (XLogP3) | [2] |
| Topological Polar Surface Area | 67.9 Ų | [2] |
Molecular Structure
The structural identity of 8-Methoxy-6-nitroquinoline is the foundation of its chemical behavior. The molecule consists of a bicyclic quinoline core, with a methoxy group at position 8 and a nitro group at position 6.
Solubility Profile
Solubility is a critical parameter that directly impacts reaction kinetics, purification strategies, and formulation development. The polarity introduced by the nitro group and the quinoline nitrogen is balanced by the largely nonpolar aromatic core.
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Causality of Solubility: The presence of the nitro group and the nitrogen heteroatom allows for hydrogen bonding with protic solvents, while the aromatic rings favor interactions with nonpolar or moderately polar solvents. The methoxy group provides some polarity but also contributes to the molecule's overall size.
-
Quantitative Solubility Data: Detailed solubility studies have been conducted, providing valuable data for process chemists.
Solvent Condition Solubility (g / 100g of solvent) Methanol Room Temperature 0.8 Methanol Boiling Point 4.1 Chloroform Room Temperature 3.9 Chloroform Boiling Point 14.2 This data demonstrates a significant increase in solubility with temperature, a classic characteristic that can be exploited for purification by recrystallization.
pKa and Lipophilicity (LogP)
-
LogP (Lipophilicity): The partition coefficient (LogP) is a measure of a compound's lipophilicity, which is crucial for predicting its behavior in biological systems (e.g., membrane permeability) and in chromatographic separations. The computed XLogP3 value for 8-Methoxy-6-nitroquinoline is 1.9 .[2] This value indicates a moderate degree of lipophilicity, suggesting it will have a reasonable balance of solubility in both organic solvents and, to a lesser extent, aqueous media.
Section 2: Spectroscopic Profile
Spectroscopic analysis provides an unambiguous fingerprint of a molecule's identity and purity. For 8-Methoxy-6-nitroquinoline, the key techniques are NMR, IR, and UV-Vis spectroscopy.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the precise structure of an organic molecule in solution.
-
¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number, connectivity, and chemical environment of the hydrogen atoms.
Chemical Shift (δ, ppm) Multiplicity Assignment (Predicted) ~8.8 Doublet of Doublets H2 (Predicted) ~7.5 Doublet of Doublets H3 (Predicted) ~8.9 Doublet of Doublets H4 (Predicted) ~8.3 Doublet H5 (Predicted) ~7.2 Doublet H7 (Observed) ~4.0 Singlet -OCH₃ Note: A ¹H NMR spectrum is available from ChemicalBook, run in DMSO-d₆ at 399.65 MHz, confirming the presence of these protons.[4] The predicted aromatic shifts are based on standard quinoline spectra modified by the substituent effects of the nitro and methoxy groups.
-
¹³C NMR Spectroscopy: The carbon NMR spectrum reveals the number of chemically distinct carbon atoms. For 8-Methoxy-6-nitroquinoline, 10 distinct signals are expected in the aromatic and aliphatic regions.
-
Expected Resonances: The spectrum would show nine signals in the aromatic region (approx. 110-160 ppm) and one signal for the methoxy carbon around 55-60 ppm. The carbon atom attached to the nitro group (C6) would be significantly deshielded, while the carbon attached to the methoxy group (C8) would be shielded.
-
Infrared (IR) Spectroscopy
IR spectroscopy probes the vibrational modes of a molecule, providing definitive evidence for the presence of specific functional groups. An experimental spectrum is available from the NIST Chemistry WebBook.[5]
-
Interpretation of Key Peaks:
-
~3100-3000 cm⁻¹ (Aromatic C-H Stretch): These sharp, medium-intensity peaks are characteristic of the C-H bonds on the quinoline ring.
-
~2950-2850 cm⁻¹ (Aliphatic C-H Stretch): These peaks correspond to the stretching vibrations of the C-H bonds in the methoxy (-OCH₃) group.
-
~1580 & 1340 cm⁻¹ (N-O Asymmetric & Symmetric Stretch): These are two of the most diagnostic peaks in the spectrum. The strong absorption bands correspond to the asymmetric and symmetric stretching of the nitro group (-NO₂), confirming its presence. A similar compound, 5-nitro-8-methoxyquinoline, shows a nitro group absorption at 1460 cm⁻¹.[6]
-
~1600-1450 cm⁻¹ (C=C and C=N Aromatic Stretch): These multiple sharp bands arise from the stretching vibrations within the quinoline aromatic rings.
-
~1250-1050 cm⁻¹ (C-O Stretch): A strong peak in this region is indicative of the C-O ether linkage of the methoxy group.
-
UV-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy measures the electronic transitions within a molecule, which are highly dependent on the extent of conjugation.
-
Causality of Absorption: The quinoline ring system is a chromophore containing a conjugated π-electron system. This allows for π → π* electronic transitions upon absorption of UV radiation.[7] The presence of substituents like the nitro and methoxy groups, which can participate in resonance, modifies the energy of the molecular orbitals. This extension of the conjugated system typically results in a bathochromic shift (a shift to a longer wavelength of maximum absorbance, λmax).[8][9] A related compound, 6-nitroquinoline, exhibits an absorption peak at 333 nm, which is attributed to this π→π* transition.[10] Therefore, 8-Methoxy-6-nitroquinoline is expected to have a strong absorption band in the UVA region (315-400 nm).
Section 3: Synthesis and Purification Workflow
The most common and reliable route to 8-Methoxy-6-nitroquinoline is a modification of the Skraup reaction. This classic method involves the reaction of an aromatic amine with glycerol, an oxidizing agent, and sulfuric acid to form the quinoline ring system.
Synthesis Workflow Diagram
Step-by-Step Synthesis Protocol
This protocol is based on established and optimized procedures for the Skraup reaction.
-
Reaction Setup: In a suitably sized reaction vessel equipped with a mechanical stirrer, thermometer, and reflux condenser, carefully add concentrated sulfuric acid.
-
Reagent Addition: While stirring and cooling the sulfuric acid, slowly add p-anisidine (p-methoxyaniline). Once the amine has dissolved, add glycerol, followed by the cautious addition of an oxidizing agent such as nitrobenzene or arsenic acid.
-
Causality: Sulfuric acid acts as both the catalyst and a dehydrating agent. Glycerol is dehydrated in situ to form acrolein, which is the key electrophile that reacts with the aniline derivative. The oxidizing agent is required to dehydrogenate the dihydroquinoline intermediate to form the final aromatic quinoline ring.
-
-
Heating and Reflux: Heat the reaction mixture slowly and carefully to initiate the exothermic reaction. Maintain the temperature to sustain a controlled reflux. The reaction is typically refluxed for several hours until completion, which can be monitored by Thin Layer Chromatography (TLC).
-
Work-up and Neutralization: Cool the reaction mixture to room temperature. Very carefully, pour the mixture into a large volume of ice water with vigorous stirring. Neutralize the acidic solution by the slow addition of a concentrated sodium hydroxide solution until the pH is neutral. This will precipitate the crude product.
-
Initial Purification: Collect the precipitated solid by vacuum filtration. Wash the filter cake thoroughly with water to remove inorganic salts. Subsequently, wash the crude product with cold methanol.
-
Causality: The methanol wash is a critical step to remove unreacted nitroanisidine and other more soluble impurities, resulting in a significant purification with minimal loss of the desired product.
-
-
Final Purification (Recrystallization): Transfer the dried, crude product to a flask and add chloroform. Heat the mixture to boiling to dissolve the product. If colored impurities persist, the hot solution can be treated with activated carbon and hot-filtered.
-
Crystallization and Isolation: Allow the hot chloroform filtrate to cool slowly to room temperature, then cool further in an ice bath to maximize crystal formation. Collect the pure, crystalline 8-Methoxy-6-nitroquinoline by vacuum filtration. Wash the crystals with a small amount of cold chloroform or methanol and dry under vacuum.
Section 4: Analytical Methodologies
Ensuring the purity and identity of 8-Methoxy-6-nitroquinoline is essential for its use in further synthetic steps. Gas Chromatography (GC) is a standard method for assessing purity.
Purity Determination by Gas Chromatography (GC)
-
Principle of the Method: GC separates compounds based on their volatility and interaction with a stationary phase within a capillary column. A sample is vaporized and carried by an inert gas (the mobile phase) through the column. Compounds elute at different times (retention times) based on their boiling points and polarity, allowing for their separation and quantification by a detector.
Analytical Workflow Diagram
Step-by-Step GC Protocol (Representative)
This protocol is a representative method based on standard practices for analyzing aromatic nitro compounds.
-
Instrument and Column:
-
Gas Chromatograph: Agilent 7890 or equivalent, equipped with a Flame Ionization Detector (FID).
-
Column: DB-5, 30 m x 0.25 mm ID, 0.25 µm film thickness (or equivalent non-polar column).
-
-
Standard and Sample Preparation:
-
Standard Solution: Accurately weigh ~10 mg of 8-Methoxy-6-nitroquinoline reference standard and dissolve in 10 mL of acetone or ethyl acetate to prepare a 1 mg/mL solution.
-
Sample Solution: Prepare the sample to be tested at the same concentration as the standard solution.
-
-
Chromatographic Conditions:
-
Carrier Gas: Helium or Hydrogen, constant flow mode (~1.0 mL/min).
-
Inlet Temperature: 250 °C.
-
Injection Volume: 1 µL.
-
Split Ratio: 50:1.
-
Oven Temperature Program:
-
Initial Temperature: 150 °C, hold for 1 minute.
-
Ramp: 10 °C/min to 280 °C.
-
Final Hold: Hold at 280 °C for 5 minutes.
-
-
Detector Temperature (FID): 300 °C.
-
-
Analysis and Calculation:
-
Inject the standard solution to determine the retention time of the main peak.
-
Inject the sample solution.
-
Integrate the areas of all peaks in the chromatogram.
-
Calculate the purity by the area percent method:
-
% Purity = (Area of Main Peak / Total Area of All Peaks) x 100%
-
-
Section 5: Stability and Safe Handling
Proper storage and handling are critical to maintain the integrity of 8-Methoxy-6-nitroquinoline and ensure laboratory safety.
Stability and Storage
-
Storage Conditions: The compound should be stored at room temperature in a tightly sealed container, protected from light and moisture.[1] For long-term storage, refrigeration in a cool, dark, and dry place is recommended.
-
Degradation: While specific degradation pathways have not been extensively published, related nitroaromatic and quinoline compounds can be susceptible to reduction of the nitro group or oxidative degradation, especially when exposed to light, strong reducing agents, or oxidizing conditions. The stability of the ether linkage is generally robust under neutral conditions.
Hazard Identification and Safety Precautions
8-Methoxy-6-nitroquinoline is classified as a hazardous substance and must be handled with appropriate care.
-
GHS Hazard Classifications:
-
Acute Toxicity 4 (Oral, Dermal, Inhalation): Harmful if swallowed, in contact with skin, or if inhaled.
-
Skin Irritant 2: Causes skin irritation.
-
Eye Irritant 2: Causes serious eye irritation.
-
Carcinogenicity 2: Suspected of causing cancer.
-
Specific Target Organ Toxicity (Single Exposure) 3: May cause respiratory irritation.
-
-
Recommended Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Compatible chemical-resistant gloves (e.g., nitrile rubber).
-
Respiratory Protection: Use in a well-ventilated area or a chemical fume hood. If dust is generated, a P3 (EN 143) respirator cartridge or N95 dust mask is recommended.
-
Skin and Body Protection: A lab coat should be worn.
-
References
-
Synthesis of 8-Methoxyquinoline and 5-Nitro-8-methoxyquinoline and their Biological Activities. (2014). ResearchGate. [Link]
-
6-Methoxy-8-nitroquinoline. MySkinRecipes. [Link]
-
6-methoxy-8-nitroquinoline. Organic Syntheses Procedure. [Link]
-
6-Methoxy-8-quinolinamine. PubChem. [Link]
-
Welcome To Hyma Synthesis Pvt. Ltd. Hyma Synthesis. [Link]
-
Spectroscopic characterization of 8-hydroxy-5-nitroquinoline and 5-chloro-8-hydroxy quinoline and investigation of its reactive properties by DFT calculations and molecular dynamics simulations. (2025). ResearchGate. [Link]
-
Quinoline, 6-methoxy-8-nitro-. NIST Chemistry WebBook. [Link]
-
Repurposing Analysis of Nitroxoline (8-Hydroxy-5-nitroquinoline) as an Antichagasic Compound. MDPI. [Link]
-
UV- Vis absorption of quinoline, nitroquinoline, aminoquinoline and... ResearchGate. [Link]
-
Biochemical characteristics of the 6-nitro regioisomer of nitroxoline and its 1,2,3,4-tetrahydroquinoline analogues. (2025). Acta Pharmaceutica. [Link]
-
UV- Vis absorption of quinoline, nitroquinoline, aminoquinoline and dimethylamine quinoline. ResearchGate. [Link]
-
8-Nitroquinoline. PubChem. [Link]
-
How Chemometrics Revives the UV-Vis Spectroscopy Applications as an Analytical Sensor for Spectralprint (Nontargeted) Analysis. MDPI. [Link]
-
A Sensitive and Selective GC-MS Method for the Determination of Process Related Genotoxic Impurities in Esomeprazole Magnesium. Asian Journal of Research in Chemistry. [Link]
-
Quinoline. mVOC 4.0. [Link]
-
1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value. TSI Journals. [Link]
-
Interpreting UV-Vis Spectra. University of Toronto Scarborough. [Link]
-
HPLC Method for Analysis of Quinolinic acid on Newcrom BH Column. SIELC Technologies. [Link]
-
6-Methoxy-8-Nitroquinoline 98.0%(GC). PureSynth. [Link]
-
2-methyl-1-(2-methylpropyl)-3,4-dihydro-1h-isoquinolin-7-ol time-resolved absorption and resonance ft-ir and raman biospectroscopy and density functional theory (dft) investigation of vibronic-mode coupling structure in vibrational spectra analysis. OAText. [Link]
-
UV-Vis Spectroscopy. Master Organic Chemistry. [Link]
Sources
- 1. 6-Methoxy-8-nitroquinoline [myskinrecipes.com]
- 2. echemi.com [echemi.com]
- 3. mVOC 4.0 [bioinformatics.charite.de]
- 4. 6-METHOXY-8-NITROQUINOLINE(85-81-4) 13C NMR spectrum [chemicalbook.com]
- 5. Quinoline, 6-methoxy-8-nitro- [webbook.nist.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. utsc.utoronto.ca [utsc.utoronto.ca]
- 9. cdn.masterorganicchemistry.com [cdn.masterorganicchemistry.com]
- 10. researchgate.net [researchgate.net]
